4-tert-Butyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
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Overview
Description
4-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a tert-butyl group, two dimethyl groups, and a hydroxyl group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol typically involves the reaction of tert-butyl alcohol with appropriate benzofuran precursors under controlled conditions. One common method involves the use of tert-butyl alcohol in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and specific solvents to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the benzofuran ring.
Scientific Research Applications
4-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: Another compound with a tert-butyl group, used primarily as a fuel additive.
tert-Butyl alcohol: A simpler tertiary alcohol with similar structural features.
Uniqueness
4-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to its combination of a benzofuran ring with tert-butyl and dimethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
500995-91-5 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-tert-butyl-2,2-dimethyl-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-6-7-11(15)12-9(10)8-14(4,5)16-12/h6-7,15H,8H2,1-5H3 |
InChI Key |
VIZXAWYKHKJHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)C(C)(C)C)C |
Origin of Product |
United States |
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